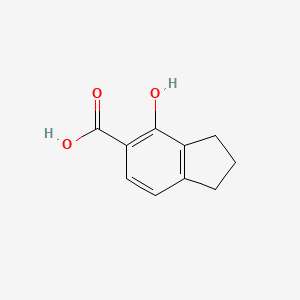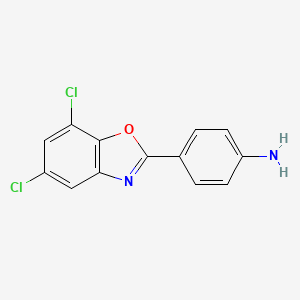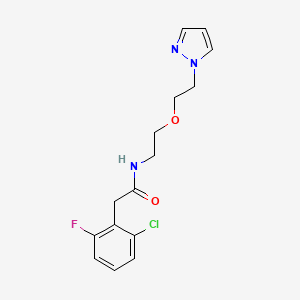
4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves innovative methods that could be adapted for the synthesis of 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid. For instance, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives is achieved through an unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Similarly, the synthesis of a functionalized cyclohexene skeleton is performed using ring-closing metathesis and diastereoselective Grignard reactions, starting from L-serine . These methods could inspire a synthetic route for the target compound, potentially involving ring-closure and functional group manipulations.
Molecular Structure Analysis
While the molecular structure of 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid is not directly analyzed in the papers, the crystal structures of derivatives of related compounds are discussed, highlighting the importance of hydrogen bonding and weak interactions in determining crystal packing . These insights could be relevant when considering the molecular structure of 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid, as hydrogen bonding could influence its solid-state properties.
Chemical Reactions Analysis
The papers describe various chemical reactions that could be relevant to the reactivity of 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid. For example, the oxygenative and dehydrogenative [3 + 3] benzannulation reactions of α,β-unsaturated aldehydes and γ-phosphonyl crotonates mediated by air result in the regioselective synthesis of 4-hydroxybiaryl-2-carboxylates . This type of reaction could potentially be applied to the synthesis of biaryl structures related to the target compound. Additionally, the sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids is used to synthesize 4-halo-5-hydroxyfuran-2(5H)-ones , which suggests that similar halogenation and hydroxylation strategies could be used in the synthesis or functionalization of 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid are not directly reported in the papers. However, the properties of similar compounds, such as their crystal structures and the effects of hydrogen bonding on their stability and polymorphism, are discussed . These properties are crucial for understanding the behavior of the compound in different environments and could inform the handling, storage, and application of 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid in various contexts.
科学的研究の応用
Corrosion Inhibition
Research has shown that derivatives of indanones, including compounds similar to 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid, exhibit significant inhibitory properties for mild steel corrosion in hydrochloric acid solutions. The inhibition efficiency increases with the concentration of these compounds, suggesting their potential as corrosion inhibitors. The adsorption process of these indanone derivatives on the metal surface, which contributes to their inhibitory properties, can be approximated by the Langmuir isotherm. Furthermore, electrochemical measurements indicate that these compounds exhibit mixed-type behavior, with some showing a predominance of anodic inhibition. This suggests the relevance of 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid derivatives in corrosion protection strategies for metals in acidic environments (Saady et al., 2018).
Liquid Membrane Ion Transport
Studies on synthetic ionophores, which include hydroxy carboxylic acids similar to 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid, have demonstrated their utility in the transport of alkali metal ions through liquid membranes. These compounds, due to their structural features, can act as carriers for active and competitive transport of ions, highlighting their potential applications in selective ion transport and separation processes. The effectiveness of these compounds in ion transport and selectivity is influenced by their hydrophobic groups and the number of ether oxygens, among other factors. This underscores the potential of hydroxy carboxylic acids in developing new materials for ion transport applications (Yamaguchi et al., 1988).
Supramolecular Chemistry
Research in supramolecular chemistry has explored the self-assembly of multifunctional hydrogen-bonding molecules, including tricarboxylic acids, to form liquid-crystalline networks. These studies demonstrate the ability of carboxylic acid derivatives to participate in the formation of complex structures through intermolecular hydrogen bonding. Such networks have potential applications in materials science, particularly in the development of novel liquid-crystalline materials with unique properties. The work highlights the versatile role of carboxylic acid derivatives, like 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid, in the design and synthesis of advanced supramolecular structures (Kihara et al., 1996).
Safety and Hazards
The compound is classified as potentially hazardous. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These hazard statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The bioavailability of such compounds can be influenced by their lipophilicity and water solubility .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, which suggests that they can have diverse molecular and cellular effects .
特性
IUPAC Name |
4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-7-3-1-2-6(7)4-5-8(9)10(12)13/h4-5,11H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJUTOQJGSMBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid | |
CAS RN |
153-90-2 |
Source


|
| Record name | 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2517749.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2517752.png)
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2517756.png)

![3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride](/img/structure/B2517759.png)


![(E)-2-amino-N-butyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517762.png)
![N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine](/img/structure/B2517763.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2517766.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2517770.png)